4-methoxy-1H-indazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-methoxy-1H-indazole-5-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-5(9(12)13)2-3-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI Key |
KJDBRQOEQOHXOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=NN2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxy 1h Indazole 5 Carboxylic Acid and Its Derivatives
Advanced Strategies for 1H-Indazole Core Construction
The assembly of the 1H-indazole core is a cornerstone of synthesizing its derivatives. Modern organic synthesis has produced a variety of robust methods, including classical cyclization reactions and modern metal-catalyzed techniques, to build this important heterocyclic system.
Cyclization Reactions and Annulation Techniques
Cyclization reactions represent a fundamental approach to constructing the 1H-indazole ring system. A common strategy involves the intramolecular formation of the N-N bond from appropriately substituted benzene (B151609) precursors. For instance, the reductive cyclization of o-nitrobenzylidene compounds or the diazotization of o-toluidines followed by ring closure are established methods. nih.gov
Annulation techniques, particularly [3+2] cycloadditions, have emerged as powerful tools. This approach can involve the reaction of an aryne with a diazo compound. The aryne, generated in situ, reacts with the diazo species to form the indazole ring in a single step. This method allows for the construction of 3-substituted indazoles with high efficiency. organic-chemistry.org Another prominent cyclization method is the intramolecular C-H amination of arylhydrazones, which can be mediated by various reagents, including iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA), offering a metal-free alternative for ring closure. nih.gov
| Reaction Type | Precursors | Key Features | Reference |
| Reductive Cyclization | o-Nitrobenzylidenes | Utilizes reducing agents to facilitate N-N bond formation. | nih.gov |
| [3+2] Annulation | Arynes and Diazo Compounds | Efficient construction of 3-substituted indazoles. | organic-chemistry.org |
| Intramolecular C-H Amination | Arylhydrazones | Can be performed under metal-free conditions using oxidants like PIFA. | nih.gov |
Metal-Catalyzed Coupling and Functionalization
Transition-metal catalysis has revolutionized the synthesis of N-heterocycles, and indazoles are no exception. These methods often involve C-H activation and cross-coupling reactions, providing high efficiency and functional group tolerance.
Rhodium(III) and Copper(II) co-catalyzed systems have been employed for the sequential C-H bond activation and intramolecular cascade annulation of benzimidates with nitrosobenzenes to yield 1H-indazoles. Similarly, palladium-catalyzed reactions, such as the coupling of 2-bromobenzonitriles with hydrazones followed by an acidic deprotection/cyclization sequence, offer a general route to 3-aminoindazoles. organic-chemistry.org Copper-catalyzed methods are also prevalent, for instance, in the cyclization of o-haloaryl N-sulfonylhydrazones. These reactions often proceed at lower temperatures and with lower catalyst loading compared to other methods. nih.gov
| Catalyst System | Reactants | Reaction Type | Reference |
| Rh(III)/Cu(II) | Benzimidates and Nitrosobenzenes | C-H Activation/Annulation | nih.gov |
| Palladium | 2-Bromobenzonitriles and Hydrazones | Arylation/Cyclization | organic-chemistry.org |
| Copper | o-Haloaryl N-sulfonylhydrazones | Cross-coupling/Cyclization | nih.gov |
Sustainable and Energy-Efficient Synthetic Approaches
In line with the principles of green chemistry, sustainable and energy-efficient methods for indazole synthesis have been developed. These approaches aim to reduce waste, energy consumption, and the use of hazardous reagents.
Microwave-assisted synthesis has been shown to significantly accelerate indazole formation. For example, the condensation of phenylhydrazine (B124118) derivatives with substituted salicylaldehydes, followed by intramolecular cyclization, can be achieved in minutes under microwave irradiation, compared to hours using conventional heating. This method is often cleaner and results in higher yields.
Electrochemical synthesis offers another sustainable pathway. Anodic oxidation can be used to achieve a radical Csp2–H/N–H cyclization of arylhydrazones to form 1H-indazoles. This method avoids the need for chemical oxidants and often proceeds under mild conditions. organic-chemistry.org
Regioselective Synthesis and Functionalization of 4-methoxy-1H-indazole-5-carboxylic acid
Achieving the specific 4-methoxy-5-carboxy substitution pattern on the 1H-indazole ring requires careful regiocontrol. This is typically accomplished either by starting with a pre-functionalized benzene ring that directs the cyclization or by regioselective functionalization of a pre-formed indazole.
Introduction and Manipulation of the Carboxylic Acid Moiety at Position 5
The introduction of a carboxylic acid group at the C5 position of the indazole ring is a key synthetic challenge. One effective strategy is to start with a precursor that already contains a group at the corresponding position that can be converted to a carboxylic acid. For example, the synthesis of 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid has been achieved from commercially available 2,3-difluorobenzoic acid through a multi-step sequence that establishes the C5-carboxy group early on. researchgate.net
Another approach involves the functionalization of a pre-formed indazole. While direct C-H carboxylation can be challenging, a common method is the lithiation of a C5-halogenated indazole (e.g., 5-bromoindazole) followed by quenching with carbon dioxide. The resulting carboxylate can then be protonated to yield the desired carboxylic acid. Protecting the indazole nitrogen (e.g., as a Boc-derivative) is often necessary to direct the lithiation and prevent side reactions. The resulting ester, such as 1H-indazole-5-carboxylic acid methyl ester, is a versatile intermediate for further modifications. chemimpex.com
Strategies for Methoxy (B1213986) Group Introduction at Position 4
The placement of a methoxy group at the C4 position is often achieved by employing a starting material that already possesses this feature. A common synthetic route to 4-alkoxyindazoles involves the cyclization of 2,6-dialkoxy acetophenone (B1666503) hydrazones in the presence of an acid catalyst like polyphosphoric acid (PPA). During the reaction, one of the alkoxy groups is eliminated, leading to the formation of the 4-alkoxyindazole.
Alternatively, a nucleophilic aromatic substitution (SNAr) reaction on a 4-fluoro or 4-nitro indazole derivative can be used to introduce the methoxy group. Reaction with sodium methoxide (B1231860) can displace the leaving group to yield the 4-methoxyindazole. The success of this approach depends on the activation of the benzene ring by electron-withdrawing groups. Regioselective N-alkylation can be influenced by substituents on the indazole ring, with steric and electronic effects dictating the N-1/N-2 product ratio. beilstein-journals.org
Selective Derivatization at Nitrogen Atoms of the Indazole Ring (N1, N2)
The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential for regioisomeric products upon substitution reactions such as alkylation. The selective functionalization at either nitrogen is a significant challenge in indazole chemistry, as the reaction often yields a mixture of N1 and N2 isomers. rug.nlnih.govnih.govresearchgate.net The outcome of these reactions is highly dependent on several factors, including the nature of the electrophile, the base employed, the solvent, and the electronic and steric properties of the substituents on the indazole ring. researchgate.netd-nb.info
Generally, the direct alkylation of 1H-indazoles results in a mixture of N1- and N2-substituted products. nih.gov The 1H-tautomer of indazole is considered to be more thermodynamically stable than the 2H-tautomer. nih.gov However, kinetic and thermodynamic factors can be manipulated to favor one isomer over the other.
Factors Influencing N1 vs. N2 Selectivity:
Steric Hindrance: Bulky substituents on the indazole ring or the electrophile can influence the regioselectivity. For instance, sterically demanding groups at the C7 position of the indazole can favor N1 alkylation by hindering approach at the N2 position.
Electronic Effects: The electronic nature of substituents on the indazole ring plays a crucial role. Electron-withdrawing groups can alter the nucleophilicity of the nitrogen atoms and influence the stability of the resulting isomers. For example, studies on substituted indazoles have shown that electron-deficient indazoles can exhibit high N1-selectivity under certain conditions. nih.gov Conversely, employing indazoles with electron-withdrawing groups at the C7 position, such as a nitro or a carboxylate group, has been shown to confer excellent N2 regioselectivity. researchgate.netd-nb.info
Reaction Conditions:
Bases: The choice of base is critical. Strong, non-coordinating bases in polar aprotic solvents often lead to mixtures. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been reported as a promising system for N1-selective indazole alkylation. researchgate.netd-nb.info
Solvents: The polarity and coordinating ability of the solvent can influence the reaction outcome.
Counterions: The nature of the cation from the base can also play a role. For example, DFT calculations have suggested that a chelation mechanism involving cesium ions can favor the formation of N1-substituted products. nih.gov
Table 1: Conditions Influencing Regioselectivity of Indazole N-Alkylation
| Condition | Favored Isomer | Rationale | Reference(s) |
| Base/Solvent | |||
| NaH in THF | N1 | Postulated coordination of the indazole N2-atom and an electron-rich oxygen atom in a C-3 substituent with the Na+ cation. | nih.govresearchgate.netd-nb.info |
| Mitsunobu Conditions | N2 | Strong preference for the formation of the N2 regioisomer has been observed. | d-nb.info |
| Substituents | |||
| Electron-deficient indazoles | N1 | High N1-selectivity observed with certain electron-deficient indazoles. | nih.gov |
| C7-NO2 or C7-CO2Me | N2 | Excellent N2 regioselectivity (≥ 96%) has been reported. | researchgate.netd-nb.info |
In the specific case of this compound, the methoxy group at the 4-position is electron-donating, while the carboxylic acid at the 5-position is electron-withdrawing. The interplay of these electronic effects, along with the chosen reaction conditions, will dictate the N1/N2 selectivity of derivatization reactions.
Esterification and Amide Coupling Reactions
The carboxylic acid functionality at the 5-position of this compound is a versatile handle for the synthesis of a wide range of derivatives, primarily through esterification and amide bond formation.
Esterification:
Esterification of the carboxylic acid can be achieved through various standard methods. A common and straightforward approach is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium-driven reaction, and the use of the alcohol as a solvent or the removal of water can drive the reaction to completion. masterorganicchemistry.com
Another widely used method is the Steglich esterification , which is particularly useful for sterically hindered substrates and is carried out under milder conditions. This reaction employs a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), to activate the carboxylic acid, with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org
Table 2: Common Esterification Methods
| Method | Reagents | Key Features | Reference(s) |
| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Equilibrium reaction; often requires excess alcohol or water removal. | masterorganicchemistry.com |
| Steglich Esterification | Alcohol, DCC or DIC, catalytic DMAP | Mild conditions; suitable for sterically hindered substrates. | organic-chemistry.org |
Amide Coupling Reactions:
The formation of amides from this compound and an amine is a cornerstone of synthetic diversification. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. researchgate.net A plethora of coupling reagents have been developed for this purpose, each with its own advantages in terms of efficiency, scope, and prevention of side reactions like racemization. peptide.com
Commonly used coupling reagents include:
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization. peptide.com
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and widely used in peptide synthesis and general amide bond formation. sci-hub.se
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective activators.
The general procedure involves activating the carboxylic acid with the coupling reagent, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), followed by the addition of the amine. googleapis.com The choice of solvent is typically a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
Table 3: Selected Amide Coupling Reagents
| Reagent Class | Examples | Common Additives/Bases | Reference(s) |
| Carbodiimides | DCC, EDC | HOBt, HOAt | peptide.com |
| Uronium/Aminium Salts | HATU, HBTU | DIPEA, NMM | sci-hub.se |
| Phosphonium Salts | PyBOP | DIPEA, NMM | peptide.com |
The selection of the appropriate coupling reagent and reaction conditions is crucial for achieving high yields and purity of the desired amide derivatives of this compound.
Chemical Reactivity and Structure Activity Relationship Investigations of 4 Methoxy 1h Indazole 5 Carboxylic Acid Analogs
Prototropic Tautomerism and Aromaticity of Indazole Systems
The indazole ring is an aromatic heterocyclic system comprising a benzene (B151609) ring fused to a pyrazole (B372694) ring. researchgate.net A key feature of N-unsubstituted indazoles is the phenomenon of annular prototropic tautomerism, where the single proton on the nitrogen can reside on either of the two nitrogen atoms. nih.govbeilstein-journals.org This results in two distinct tautomeric forms: the 1H-indazole and the 2H-indazole. beilstein-journals.orgresearchgate.net
Influence of Substituents on Chemical Reactivity and Electronic Structure
Electron-Donating Effects of the Methoxy (B1213986) Group at Position 4
The methoxy group (-OCH₃) at the C4 position acts primarily as an electron-donating group through a resonance effect (+R or +M effect). stackexchange.com The lone pairs on the oxygen atom can delocalize into the aromatic ring system, increasing the electron density, particularly at the ortho and para positions relative to the substituent. stackexchange.comresearchgate.net This increased electron density makes the indazole ring more nucleophilic and more susceptible to electrophilic aromatic substitution.
Electron-Withdrawing Effects of the Carboxylic Acid Group at Position 5
Conversely, the carboxylic acid group (-COOH) at the C5 position is a strong electron-withdrawing group. It deactivates the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-R or -M). vedantu.com This group pulls electron density away from the indazole ring system, making it less nucleophilic and more resistant to electrophilic attack.
The primary chemical consequence of this electron-withdrawing nature is an increase in the acidity of the indazole's N-H proton and the carboxylic acid proton itself. By stabilizing the resulting conjugate base (the indazolate or carboxylate anion) through delocalization of the negative charge, the carboxylic acid group facilitates proton donation. quora.com
Positional Effects on Reactivity (e.g., C-H Functionalization)
The position of substituents on the indazole ring has a profound impact on the regioselectivity of chemical reactions, including C-H functionalization and N-alkylation. nih.govresearchgate.net Direct C-H functionalization of heterocycles is a powerful tool for molecular diversification. beilstein-journals.org For indazoles, the C3 position is often a target for functionalization, though it can be challenging due to its lower intrinsic nucleophilicity compared to the nitrogen atoms. nih.gov
The electronic nature of existing substituents directs the position of further reactions. For instance, in transition-metal-catalyzed C-H activation reactions, an electron-donating group like methoxy can influence the site of metallation. nih.gov Conversely, electron-withdrawing groups can alter the reactivity landscape, sometimes favoring functionalization at different positions. Studies on substituted indazoles show that the regiochemical outcome of reactions like N-alkylation is highly dependent on the steric and electronic properties of the substituents at various positions (C3, C4, C5, C6, and C7). nih.govresearchgate.net For example, C7-substituted indazoles with electron-withdrawing groups like -NO₂ or -CO₂Me can confer excellent N-2 regioselectivity in alkylation reactions. researchgate.net
Mechanistic Studies of Chemical Transformations
Mechanistic investigations into the reactions of indazole derivatives provide fundamental insights into their reactivity. Density Functional Theory (DFT) calculations and experimental studies have elucidated the pathways of several key transformations.
For example, the mechanism of a copper-hydride (CuH) catalyzed C3-allylation of 1H-indazoles was studied using DFT. nih.gov The calculations suggested that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, which dictates the enantioselectivity of the process, rather than a more conventional oxidative addition/reductive elimination pathway. nih.gov
In another study, the mechanism for the Rh(III)/Cu(II)-catalyzed synthesis of 1H-indazoles via C-H bond activation and intramolecular annulation was proposed. nih.gov The catalytic cycle is believed to involve the formation of a rhodacycle intermediate, followed by migratory insertion and subsequent steps to construct the indazole ring. nih.gov Furthermore, the mechanism of the addition of NH-indazoles to formaldehyde (B43269) under acidic conditions has been studied, confirming the formation of N1-CH₂OH derivatives. acs.orgnih.gov These studies highlight how reaction conditions and catalysts can be manipulated to control the reaction pathway and achieve desired products.
Structure-Activity Relationship (SAR) Analysis in Indazole Carboxylic Acid Derivatives
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their therapeutic efficacy and selectivity. For indazole carboxylic acid derivatives, SAR analyses have identified key structural features that govern their biological activity. researchgate.net
The indazole core itself is a privileged scaffold found in numerous biologically active compounds. nih.gov The carboxylic acid moiety often serves as a critical interaction point, for instance, by forming hydrogen bonds with target proteins. acs.org The position and nature of other substituents significantly modulate this activity.
A study on indazole arylsulfonamides as CCR4 antagonists revealed important SAR insights. acs.org It was found that substituents at the C4 position were particularly influential, with methoxy- or hydroxyl-containing groups leading to more potent compounds. Only small groups were tolerated at the C5, C6, or C7 positions, indicating steric constraints in the binding pocket. acs.org
In the development of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the SAR results showed that the nature of the aryl group attached to the carboxamide profoundly affects the calcium blocking activity. nih.gov Similarly, for a series of carboxylic acid-based STAT3 inhibitors, substitutions on the indazole ring were shown to impact potency. acs.org
These studies collectively demonstrate that a combination of the indazole core, a carboxylic acid group (or a derivative like an amide), and carefully selected substituents at other positions, such as a 4-methoxy group, is essential for achieving potent and selective biological activity.
Table 1: Summary of Selected SAR Findings for Indazole Derivatives This table is generated based on data from the text and is for illustrative purposes.
| Indazole Position | Substituent Type | Effect on Biological Activity | Target/Assay | Reference |
|---|---|---|---|---|
| C4 | Methoxy/Hydroxy | Increased potency | CCR4 Antagonism | acs.org |
| C5, C6, C7 | Large groups | Decreased potency | CCR4 Antagonism | acs.org |
| C3-Carboxamide | Aryl moiety | Profoundly affects activity | CRAC Channel Blockade | nih.gov |
| Indazole Ring | Fluorine at C3 | Improved potency | STAT3 Inhibition | acs.org |
In-Depth Computational Analysis of 4-methoxy-1H-indazole-5-carboxylic acid Remains an Unexplored Area of Research
Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that specific, in-depth computational and theoretical modeling studies focused solely on the chemical compound This compound are not available in published research. The detailed analyses required to fully address the specified topics—including quantum chemical calculations for molecular geometry, frontier molecular orbitals, spectroscopic simulations, and the development of Quantitative Structure-Activity Relationship (QSAR) models—have not been publicly documented for this particular molecule.
While research exists on the broader class of indazole derivatives and related isomers, the strict focus on "this compound" as per the instructions cannot be met with scientifically accurate and verifiable data. Generating content for the requested outline would necessitate fabricating data, which is contrary to the principles of scientific accuracy.
The available research provides context on the methodologies that would be used for such an analysis:
Quantum Chemical Calculations: Studies on related indazole compounds frequently employ Density Functional Theory (DFT) to optimize molecular geometry and calculate electronic properties. nih.govacs.org For instance, DFT calculations have been used to determine the relative stability of different isomers and to understand the electronic landscape of the indazole core. acs.org Frontier Molecular Orbital (FMO) analysis is a standard component of these studies, used to assess the reactivity and electron-donating/accepting capabilities of molecules within the indazole family. rsc.org Furthermore, simulations of IR, UV-Vis, and NMR spectra are often performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach to complement experimental data, as has been done for other nitro-indazole derivatives. nih.gov However, the specific energy values, orbital distributions, and simulated spectra for this compound are not present in the literature.
Quantitative Structure-Activity Relationship (QSAR) Methodologies: The development of QSAR models is a common strategy in medicinal chemistry to correlate a compound's structural features with its biological activity. For the indazole class of compounds, QSAR studies have been performed to design inhibitors for various biological targets, such as HIF-1α. nih.gov These studies typically involve calculating a range of molecular descriptors (e.g., steric, electrostatic, hydrophobic) for a series of related indazole derivatives and using statistical methods to build and validate a predictive model. nih.govnih.gov The contour maps generated from such 3D-QSAR models help identify which structural modifications may enhance activity. nih.gov Nevertheless, no QSAR study has been published that includes this compound in its dataset or provides the specific descriptors and statistical validation for a model related to it.
Due to the absence of specific research data for this compound, it is not possible to construct the detailed, data-driven article as requested. The field of computational chemistry awaits a dedicated study on this compound to elucidate the specific properties outlined.
Advanced Computational Chemistry and Theoretical Modeling of 4 Methoxy 1h Indazole 5 Carboxylic Acid
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Detailed research findings from molecular docking and molecular dynamics (MD) simulations specifically for 4-methoxy-1H-indazole-5-carboxylic acid are not extensively available in the public domain. While computational studies, including docking and MD simulations, are frequently employed to investigate the interaction of indazole derivatives with various biological targets, the data for this specific compound remains limited.
In principle, molecular docking would be used to predict the preferred orientation of this compound when bound to a specific protein target, estimating its binding affinity and identifying key interactions such as hydrogen bonds and hydrophobic contacts. Following docking, molecular dynamics simulations could be applied to model the behavior of the ligand-protein complex over time, providing insights into its stability and the conformational changes that may occur upon binding.
Studies on analogous compounds, such as derivatives of indazole-3-carboxylic acid, have utilized these techniques to explore potential therapeutic applications, for instance, by docking them into the active sites of cancer-related receptors. nih.gov However, direct extrapolation of these findings to the 4-methoxy-5-carboxylic acid isomer is not feasible without specific computational models for this exact molecule.
Thermochemical Properties and Energetic Considerations
Specific experimental or theoretical data on the thermochemical properties of this compound are not readily found in published literature. Thermochemical properties, such as the standard molar enthalpy of formation (ΔfH°), are crucial for understanding the energetic stability of a compound. These values are often determined experimentally through techniques like combustion calorimetry or calculated using computational methods like Density Functional Theory (DFT).
For comparison, research has been conducted on the enthalpy of formation for related, unsubstituted indazole carboxylic acids. A study reported the molar standard enthalpy of formation in the gas phase for 1H-indazole-5-carboxylic acid, which was determined from experimental calorimetric and thermogravimetric data and compared with computational results. researchgate.net Such studies provide a baseline for the energetic properties of the parent ring system, but the electronic and steric contributions of the 4-methoxy substituent would significantly alter these values. DFT calculations on different isomers, such as 4-methoxy-1H-indazole-3-carboxylic acid, have been performed to predict properties like collision cross section, but comprehensive thermodynamic data for the 5-carboxylic acid isomer is not provided. uni.lu Without dedicated experimental measurements or specific theoretical calculations for this compound, a quantitative energetic analysis remains unavailable.
Biochemical and Cellular Research Applications of 4 Methoxy 1h Indazole 5 Carboxylic Acid Scaffolds
Indazole Carboxylic Acid Derivatives as Chemical Probes for Biological Systems
Indazole carboxylic acid derivatives, including esters and amides, are utilized as chemical probes to investigate biological systems. nih.gov The methyl ester of 1H-indazole-5-carboxylic acid, for instance, plays a role in biochemical assays aimed at understanding metabolic pathways and enzyme activities. chemimpex.com These compounds can be systematically modified to explore structure-activity relationships (SAR), providing insights into the molecular requirements for binding to specific biological targets. By altering substituents on the indazole core or the carboxylic acid moiety, researchers can fine-tune the compound's affinity, selectivity, and functional activity, thereby mapping the chemical space of a particular protein-ligand interaction. nih.govnih.gov This systematic approach is fundamental to target identification and validation in drug discovery.
**5.2. In Vitro Biochemical Mechanism Investigations
In Vitro Biochemical Mechanism Investigations
Enzyme Inhibition Studies and Kinetic Analysis
Derivatives of indazole carboxylic acid have been widely investigated as inhibitors of various enzymes, particularly kinases, which are crucial in cellular signaling pathways. researchgate.net For example, certain indazole derivatives have been identified as potent inhibitors of protein kinase C-β/Akt. jocpr.com Enzyme inhibition studies are critical for elucidating the mechanism of action. Kinetic analyses, such as Lineweaver-Burk plots, can determine the nature of the inhibition (e.g., competitive, non-competitive, or mixed-type), providing deeper insights into how these compounds interact with the enzyme's active site or allosteric sites. nih.gov While specific kinetic data for 4-methoxy-1H-indazole-5-carboxylic acid is not detailed in the provided sources, the general class of indazole derivatives is frequently subjected to such analyses to understand their inhibitory mechanisms against therapeutic targets. researchgate.net
Interactive Table: Examples of Enzyme Inhibition by Indazole and Related Derivatives
| Compound Class | Target Enzyme | Inhibition Type | Potency (IC₅₀) |
|---|---|---|---|
| Indazole-3-carboxamides | Calcium-Release Activated Calcium (CRAC) channel | Blocker | Sub-µM |
| Imidazole-5-carboxylic acid derivatives | Xanthine Oxidase | Mixed-type | 0.003–1.2 µM |
Note: This table contains data for the broader class of indazole and related heterocyclic carboxylic acid derivatives to illustrate the research context.
Receptor Binding and Modulation Profiling
The indazole scaffold is a key component in molecules designed to interact with various cell surface and nuclear receptors. jocpr.com Derivatives have been developed as antagonists for serotonin (B10506) receptors, including 5-HT2, 5-HT3, and 5-HT4, highlighting their potential in neuroscience research. jocpr.com Furthermore, indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which functions as a receptor for store-operated calcium entry. nih.gov Profiling these compounds against a panel of receptors is essential to determine their selectivity and potential off-target effects. The unique regiochemistry of the amide linker in indazole-3-carboxamides, for instance, has been shown to be critical for potent inhibition of calcium influx, demonstrating the importance of precise molecular architecture in receptor modulation. nih.gov
Cellular Pathway Modulation and Target Engagement
Beyond isolated enzyme or receptor assays, it is crucial to understand how indazole carboxylic acid derivatives affect cellular pathways. Compounds containing the indazole skeleton are known to modulate signaling cascades involved in cell proliferation and survival, such as the protein kinase C-β/Akt pathway. jocpr.comresearchgate.net For example, a study on benzimidazole-5-carboxylic acid derivatives, structurally related to indazoles, demonstrated that a lead compound induced cell cycle arrest at the S/G2 phase. nih.gov This was accompanied by the downregulation of key cell cycle proteins like CDK2 and Cyclin B1. nih.gov Furthermore, the induction of apoptosis was confirmed by the cleavage of PARP and an increase in DNA strand breaks. nih.gov Such studies confirm that the compound engages its intended target within the complex cellular environment and produces a measurable downstream biological effect.
Rational Design of Bioactive Indazole Carboxylic Acid Analogs
Rational design, often aided by computational methods like molecular docking and pharmacophore modeling, is a cornerstone of modern medicinal chemistry used to develop potent and selective indazole-based compounds. nih.govnih.gov Structure-activity relationship (SAR) studies are fundamental to this process. For example, research on indazole-3-carboxamides as CRAC channel blockers revealed that the specific orientation of the amide linker (-CO-NH-Ar vs. -NH-CO-Ar) was critical for activity, with one isomer being highly active while the other was inactive. nih.gov This finding highlights how subtle structural changes can dramatically impact biological function. nih.gov Similarly, the nature of the aryl substituent on the carboxamide was found to profoundly affect calcium blocking activity. nih.gov This iterative process of design, synthesis, and biological evaluation allows for the optimization of lead compounds, enhancing their potency, selectivity, and drug-like properties. nih.govscilit.com
Exploration in Specific Biochemical and Cellular Contexts
The versatile indazole carboxylic acid scaffold has been explored in various therapeutic contexts, most notably for its antiproliferative and antimicrobial activities. jocpr.com
Antiproliferative Activity: Numerous indazole derivatives have been reported as potential anticancer agents. jocpr.com Their mechanisms often involve the inhibition of kinases critical for tumor growth or the induction of apoptosis. researchgate.netnih.gov For instance, benzothiopyranoindazoles have been investigated as a class of anticancer agents. Studies on related benzimidazole (B57391) derivatives showed potent activity against leukemic cells, with IC₅₀ values in the low micromolar range. nih.gov The lead compound in that study was found to induce cell cycle arrest and apoptosis, demonstrating a clear antiproliferative effect at the cellular level. nih.gov
Antimicrobial Activity: The indazole nucleus is also a component of compounds with significant antimicrobial properties. jocpr.com Various newly synthesized indazole-3-carboxamides and hydrazide derivatives have been screened for their activity against bacterial and fungal pathogens. jocpr.comresearchgate.net Studies have shown that these compounds can exhibit inhibitory activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The search for novel antimicrobial agents is critical due to rising antibiotic resistance, and indazole derivatives represent a promising chemical space for the development of new therapeutics. nih.gov
Interactive Table: Biological Activities of Indazole Carboxylic Acid Derivatives
| Compound Class | Biological Context | Target/Organism | Potency/Activity |
|---|---|---|---|
| Indazole-3-carboxamides | Antimicrobial | Bacteria & Fungi | Moderate Activity |
| Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazides | Antimicrobial | Bacteria & Fungi | Moderate Activity |
| Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate | Antiproliferative | Leukemic Cells | IC₅₀ = 3 µM |
Note: This table includes data from related indazole and benzimidazole structures to illustrate the scope of research in these areas.
Future Research Perspectives and Translational Opportunities for 4 Methoxy 1h Indazole 5 Carboxylic Acid
Innovations in Synthetic Strategies for Complex Derivatives
The development of novel and efficient synthetic methodologies is paramount to unlocking the full therapeutic potential of the 4-methoxy-1H-indazole-5-carboxylic acid core. Future research will likely focus on the elaboration of this scaffold to produce complex derivatives with enhanced potency, selectivity, and pharmacokinetic properties. A key area of exploration will be the synthesis of 3-substituted derivatives, as this position on the indazole ring is often crucial for biological activity.
For instance, a patented synthetic approach has been used to create a complex derivative, 3-benzo[b]thiophen-2-yl-4-methoxy-1H-indazole-5-carboxylic acid. acs.org This synthesis highlights the feasibility of introducing bulky aromatic and heteroaromatic substituents at the 3-position, a strategy that has proven effective in the development of potent kinase inhibitors. Future innovations may involve the use of modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to diversify the 3-position with a wide array of functional groups. Furthermore, the development of one-pot or flow-chemistry-based approaches could streamline the synthesis of these complex molecules, making them more accessible for biological screening.
The carboxylic acid moiety at the 5-position also presents a prime site for derivatization. Amide coupling reactions with a diverse set of amines can be employed to generate large libraries of carboxamide derivatives. These modifications can significantly impact the solubility, cell permeability, and target engagement of the resulting compounds.
| Derivative Type | Synthetic Strategy | Potential Advantages |
| 3-Substituted Aromatics/Heteroaromatics | Palladium-catalyzed cross-coupling reactions | Modulation of kinase selectivity and potency |
| 5-Carboxamides | Amide bond formation with diverse amines | Improved pharmacokinetic properties and target interactions |
| N1-Alkylated/Arylated Derivatives | Alkylation or arylation of the indazole nitrogen | Altered metabolic stability and cell permeability |
Integration of Advanced Computational Techniques in Drug Design Workflows
The integration of advanced computational techniques will be instrumental in accelerating the discovery and optimization of drug candidates derived from this compound. Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding modes of these compounds to their biological targets and for understanding the molecular basis of their activity. nih.govresearchgate.netbiotech-asia.org
For example, in the context of developing indazole-based kinase inhibitors, docking studies can be used to visualize how the 4-methoxy and 5-carboxylic acid groups interact with the ATP-binding site of a target kinase. nih.gov These studies can guide the design of new derivatives with improved binding affinity and selectivity. For instance, computational modeling can help in selecting the optimal substituents at the 3-position to exploit specific pockets within the kinase active site. nih.gov
Furthermore, MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to assess the stability of the binding interactions and to identify key residues involved in the binding. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build predictive models that correlate the structural features of the indazole derivatives with their biological activity, thereby guiding the design of more potent compounds. nih.gov The use of these in silico tools can help to prioritize the synthesis of the most promising compounds, thus saving time and resources in the drug discovery process. researchgate.netbiotech-asia.org
| Computational Technique | Application in Drug Design | Potential Outcome |
| Molecular Docking | Predicting binding modes and affinities to target proteins | Rational design of more potent and selective inhibitors |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes | Understanding the dynamic nature of target engagement |
| QSAR | Correlating chemical structure with biological activity | Predictive models for designing compounds with enhanced activity |
| ADMET Prediction | In silico assessment of pharmacokinetic properties | Early identification of compounds with favorable drug-like properties |
Identification of Novel Biological Targets and Therapeutic Modalities
While initial research on a derivative of this compound has pointed towards the inhibition of c-Jun N-terminal kinases (JNKs) for the treatment of neurodegenerative and inflammatory diseases, the therapeutic potential of this scaffold is likely much broader. acs.org The indazole core is a privileged structure in medicinal chemistry and has been shown to interact with a wide range of biological targets, particularly protein kinases. acs.orgnih.govnih.gov
Future research should aim to identify novel biological targets for derivatives of this compound through comprehensive screening against a panel of kinases and other enzyme families. The JNK family of kinases, particularly the JNK3 isoform which is predominantly expressed in the brain, remains a high-priority target for conditions like Parkinson's and Alzheimer's disease. acs.orgresearchgate.net Structure-based design efforts can be directed towards developing isoform-selective JNK inhibitors to minimize off-target effects. nih.govnih.gov
Beyond JNKs, other members of the mitogen-activated protein kinase (MAPK) family, such as p38α, are also potential targets. nih.gov Moreover, given the prevalence of the indazole scaffold in inhibitors of various other kinases, it is plausible that derivatives of this compound could be developed as inhibitors of kinases implicated in cancer, such as Aurora kinases, vascular endothelial growth factor receptor (VEGFR), and fibroblast growth factor receptor (FGFR). nih.govresearchgate.net The exploration of this scaffold could lead to the discovery of first-in-class inhibitors for currently undrugged or challenging targets.
| Potential Biological Target | Therapeutic Area | Rationale |
| c-Jun N-terminal Kinase 3 (JNK3) | Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's) | A derivative has shown JNK inhibitory activity. acs.org |
| p38 Mitogen-Activated Protein Kinase | Inflammatory Diseases, Cancer | Indazole scaffolds have shown selectivity for p38α. nih.gov |
| Aurora Kinases | Cancer | Indazole derivatives are known inhibitors of Aurora kinases. nih.gov |
| VEGFR/FGFR | Cancer (Angiogenesis) | The indazole core is present in many VEGFR and FGFR inhibitors. nih.govresearchgate.net |
| Apoptosis signal-regulated kinase 1 (ASK1) | Nonalcoholic steatohepatitis (NASH) | Novel indazole derivatives have been identified as ASK1 inhibitors. nih.gov |
Methodological Advancements in Chemical Biology and High-Throughput Screening
Methodological advancements in chemical biology and high-throughput screening (HTS) will be crucial for systematically evaluating the biological activities of libraries of compounds derived from this compound. HTS campaigns, utilizing both biochemical and cell-based assays, can rapidly identify initial hits against a variety of targets. nih.gov
For instance, a library of 4-methoxy-1H-indazole-5-carboxamide derivatives could be screened against a panel of kinases in a biochemical HTS format to identify potent inhibitors. Subsequently, cell-based assays can be employed to assess the on-target activity of these hits in a more physiologically relevant context. The development of target engagement assays, such as cellular thermal shift assays (CETSA), can confirm that the compounds are interacting with their intended target within the cell.
Furthermore, chemical biology approaches can be used to elucidate the mechanism of action of active compounds. For example, the synthesis of probe molecules by incorporating photoreactive groups or affinity tags onto the this compound scaffold can enable the identification of direct binding partners in complex biological systems through techniques like chemical proteomics. These advanced methodologies will be essential for translating promising hits into well-validated lead compounds and ultimately into clinical candidates.
| Methodology | Application | Expected Outcome |
| High-Throughput Screening (HTS) | Rapidly screen compound libraries against biological targets | Identification of initial "hit" compounds with desired activity |
| Cell-Based Assays | Evaluate compound activity in a cellular context | Confirmation of on-target effects and assessment of cellular potency |
| Chemical Proteomics | Identify the direct protein targets of a compound | Unbiased target identification and mechanism of action studies |
| Cellular Thermal Shift Assay (CETSA) | Confirm target engagement in living cells | Validation of compound-target interaction in a physiological setting |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-methoxy-1H-indazole-5-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted hydrazines with carbonyl-containing precursors. For example, ethyl acetoacetate and phenylhydrazine derivatives can undergo cyclization under reflux with catalysts like acetic acid. The methoxy group at the 4-position is introduced via alkylation or direct substitution using methylating agents (e.g., methyl iodide) under basic conditions. Hydrolysis of ester intermediates (e.g., ethyl 4-methoxy-1H-indazole-5-carboxylate) with NaOH or LiOH yields the carboxylic acid. Purity is ensured via recrystallization or column chromatography .
Q. How is this compound characterized structurally and spectroscopically?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding motifs (e.g., N–H···O interactions between indazole NH and carboxylate groups).
- NMR : H NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; indazole NH at δ ~12 ppm). C NMR identifies carboxylate carbons at δ ~170 ppm.
- IR spectroscopy : Stretching vibrations for carboxylate (1700–1650 cm) and methoxy groups (~2850 cm) .
Advanced Research Questions
Q. How does the methoxy group influence the coordination chemistry of this compound in metal-organic frameworks (MOFs)?
- Methodological Answer : The methoxy group enhances steric bulk and electron-donating effects, altering ligand-metal binding. For example, in Cu(II) coordination polymers (similar to [Cu(HL)] in ), the methoxy group may reduce pore size in MOFs by occupying axial sites, impacting CO sorption hysteresis. Comparative studies with non-methoxy analogs (e.g., 1H-indazole-5-carboxylic acid) reveal differences in selectivity and stability via BET surface area analysis and gas adsorption isotherms .
Q. What computational strategies predict the electronic properties of this compound, and how are they validated?
- Methodological Answer :
- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets calculate HOMO-LUMO gaps, polarizability, and electrostatic potential surfaces. Exact exchange terms improve accuracy for thermochemical properties (e.g., proton affinity) .
- Validation : Experimental UV-Vis spectra (λ ~300 nm for indazole derivatives) and redox potentials (cyclic voltammetry) corroborate computed electronic transitions .
Q. How do hydrogen-bonding networks govern the crystal packing of this compound?
- Methodological Answer : Graph-set analysis (R(8) motifs) identifies dimeric carboxylate interactions and chain motifs involving methoxy O–H···N bonds. Synthons are mapped using crystallographic software (e.g., Mercury), and thermal stability is assessed via TGA-DSC to evaluate packing efficiency .
Contradictions and Limitations
- describes a Cu(II) polymer with 1H-indazole-5-carboxylic acid but lacks the methoxy group. The methoxy substituent in the target compound may reduce coordination flexibility due to steric effects, necessitating tailored synthetic protocols.
- Computational studies ( –2) require calibration against experimental data for carboxylate-containing heterocycles, as functionals may underestimate dispersion forces in crystalline phases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
